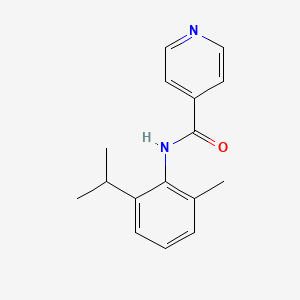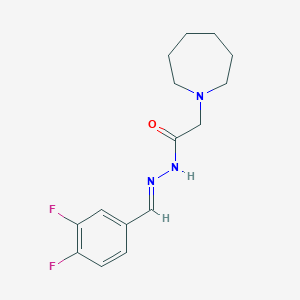![molecular formula C19H14F3N3O2 B5512374 4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5512374.png)
4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including techniques like cyclization, alkylation, and the use of specific catalysts. For instance, the synthesis of similar pyridazine derivatives involves reactions with various chemical groups and conditions to obtain the desired structure (Zhou et al., 2008). Similarly, compounds like 4-trifluoromethyl-2-methyl[phenyl]pyrimidines are synthesized from β-alkoxyvinyl trifluoromethyl ketones using cyclo-condensation reactions (Zanatta et al., 1998).
Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray diffraction, NMR, and IR spectroscopy. For example, the structure of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed using X-ray single crystal diffraction, IR spectroscopy, and DFT calculations (Demir et al., 2015).
Chemical Reactions and Properties
Chemical properties, including reactivity and potential reactions, can be determined through experimental and theoretical methods. For instance, the molecular electrostatic potential (MEP) surface map can provide insights into chemical reactivity (Demir et al., 2015).
Physical Properties Analysis
The physical properties, like melting point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. Techniques like crystallography and thermal analysis are commonly used for such evaluations (Kranjc et al., 2012).
Chemical Properties Analysis
Chemical properties involve the compound's behavior in chemical reactions, stability, and interactions with other molecules. Studies often include the synthesis of derivatives and analysis of their activities to understand the parent compound's chemical nature (Gangapuram et al., 2009).
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- A study by Haiza et al. (2000) discusses the alkylation of related compounds and the subsequent formation of various derivatives, demonstrating the versatility of such compounds in chemical synthesis (Haiza et al., 2000).
- Another research by Simonsen et al. (1994) details the unexpected formation of a mesoionic pyridazinium sulfonate during the reaction process, highlighting the complex chemistry of related compounds (Simonsen et al., 1994).
Pharmaceutical and Biological Applications :
- Zhengsen Yu et al. (2012) discuss the use of phenyliodine bis(trifluoroacetate) in the intramolecular oxidative coupling of similar compounds, which can lead to the formation of benzoxazole products, potentially useful in pharmaceutical applications (Zhengsen Yu et al., 2012).
- Flefel et al. (2018) report on the synthesis of novel pyridine and fused pyridine derivatives starting from similar compounds, with potential implications in antimicrobial and antioxidant activity (Flefel et al., 2018).
Material Science and Polymer Research :
- A study by Yokozawa et al. (2002) focuses on the synthesis of well-defined aramides and block copolymers containing similar compounds, indicating applications in material science and polymer research (Yokozawa et al., 2002).
Chemical Reactivity and Mechanism Studies :
- Research by Brunn et al. (1971) explores the cycloadditions of N-substituted oxazolium-5-olates to nitriles and other compounds, providing insights into the reactivity and mechanisms of reactions involving similar chemical structures (Brunn et al., 1971).
Propriétés
IUPAC Name |
4-(6-methylpyridazin-3-yl)oxy-N-[4-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c1-12-2-11-17(25-24-12)27-16-9-3-13(4-10-16)18(26)23-15-7-5-14(6-8-15)19(20,21)22/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRWVFHJDSMSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-8-[(2-methyl-4-phenyl-5-pyrimidinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5512302.png)
![rel-(3aS,6aS)-1-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5512310.png)
![1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5512317.png)

![4-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5512325.png)
![1-benzyl-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5512339.png)
![N-(tert-butyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5512347.png)
![2-methyl-4-(3-{[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5512355.png)

![4-chloro-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5512367.png)
![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(3-methylbutanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512382.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5512396.png)
![N-(4-{[2-(phenylsulfonyl)hydrazino]carbonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5512397.png)